molecular formula C9H7F3O2 B11724386 6'-Difluoromethoxy-2'-fluoroacetophenone

6'-Difluoromethoxy-2'-fluoroacetophenone

Cat. No.: B11724386
M. Wt: 204.15 g/mol
InChI Key: BUZWYRIKKQNDAO-UHFFFAOYSA-N
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Description

6’-Difluoromethoxy-2’-fluoroacetophenone is a fluorinated organic compound with the molecular formula C9H7F3O2. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Difluoromethoxy-2’-fluoroacetophenone typically involves the reaction of 2’-fluoroacetophenone with difluoromethoxy reagents under controlled conditions. One common method includes the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution in a reaction vessel. The reaction is initiated and followed by the addition of methyl tertiary butyl ether, diethyl malonate, and fluorobenzoyl chloride .

Industrial Production Methods

Industrial production of 6’-Difluoromethoxy-2’-fluoroacetophenone often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6’-Difluoromethoxy-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6’-Difluoromethoxy-2’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. This results in the modulation of biological activities and chemical reactions, making it a valuable tool in various research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Difluoromethoxy-2’-fluoroacetophenone stands out due to its unique combination of difluoromethoxy and fluoro substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of novel fluorinated compounds and in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-fluorophenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)8-6(10)3-2-4-7(8)14-9(11)12/h2-4,9H,1H3

InChI Key

BUZWYRIKKQNDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)OC(F)F

Origin of Product

United States

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